Fluoromalonaldehyde
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Overview
Description
Fluoromalonaldehyde is a fluorinated derivative of malonaldehyde, characterized by the presence of a fluorine atom attached to the carbon backbone. This compound is known for its high reactivity, making it a valuable intermediate in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoromalonaldehyde can be synthesized through several methods. One common approach involves the fluorination of malonaldehyde using fluorinating agents such as diethylaminosulfur trifluoride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective introduction of the fluorine atom .
Industrial Production Methods: In industrial settings, this compound is often produced via large-scale fluorination processes. These processes utilize advanced fluorinating agents and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions: Fluoromalonaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorinated carboxylic acids.
Reduction: Reduction reactions can yield fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and substituted derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Fluoromalonaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
Biology: this compound derivatives are used as probes in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism by which fluoromalonaldehyde exerts its effects involves its high reactivity, allowing it to form covalent adducts with biological macromolecules. This reactivity is harnessed in various applications, such as enzyme inhibition and metabolic pathway studies. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles in biological systems .
Comparison with Similar Compounds
Malonaldehyde: The non-fluorinated parent compound, known for its reactivity and use in organic synthesis.
Fluoroacetaldehyde: Another fluorinated aldehyde with similar reactivity but different applications.
Fluoropropanedial: A structurally related compound with distinct chemical properties.
Uniqueness: Fluoromalonaldehyde stands out due to its unique combination of high reactivity and the presence of a fluorine atom, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring selective reactivity and stability .
Properties
CAS No. |
35441-52-2 |
---|---|
Molecular Formula |
C3H3FO2 |
Molecular Weight |
90.05 g/mol |
IUPAC Name |
2-fluoropropanedial |
InChI |
InChI=1S/C3H3FO2/c4-3(1-5)2-6/h1-3H |
InChI Key |
RWXXZBHAXXHXLC-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C(C=O)F |
Origin of Product |
United States |
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